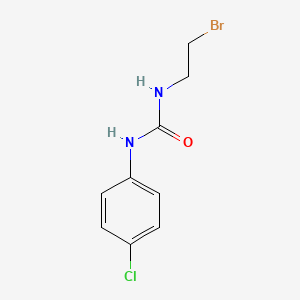
Urea, 1-(2-bromoethyl)-3-(p-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-3-(p-chlorophenyl)urea is an organic compound that features a bromine atom, an ethyl group, and a chlorophenyl group attached to a urea backbone
Preparation Methods
The synthesis of 1-(2-Bromoethyl)-3-(p-chlorophenyl)urea typically involves the reaction of p-chloroaniline with ethylene bromide in the presence of a base, followed by the addition of urea. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(2-Bromoethyl)-3-(p-chlorophenyl)urea undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed, leading to the breakdown of the compound.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromoethyl)-3-(p-chlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromoethyl)-3-(p-chlorophenyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and chlorophenyl groups play crucial roles in binding to these targets, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-Bromoethyl)-3-(p-chlorophenyl)urea stands out due to its unique combination of bromine and chlorophenyl groups. Similar compounds include:
1-(2-Bromoethyl)-3-phenylurea: Lacks the chlorine atom, which may affect its reactivity and applications.
1-(2-Chloroethyl)-3-(p-chlorophenyl)urea: Substitutes bromine with chlorine, potentially altering its chemical properties and biological activity.
These comparisons highlight the distinct characteristics and potential advantages of 1-(2-Bromoethyl)-3-(p-chlorophenyl)urea in various applications.
Properties
CAS No. |
73953-61-4 |
|---|---|
Molecular Formula |
C9H10BrClN2O |
Molecular Weight |
277.54 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C9H10BrClN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14) |
InChI Key |
JVVBJYJBWXDKNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


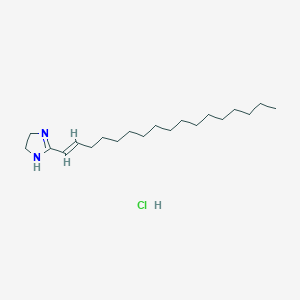
![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)
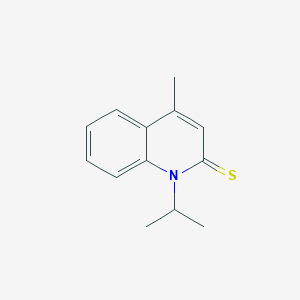
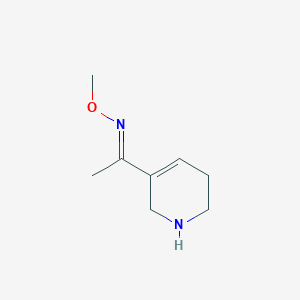

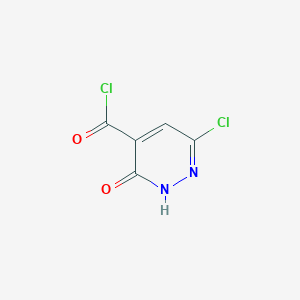
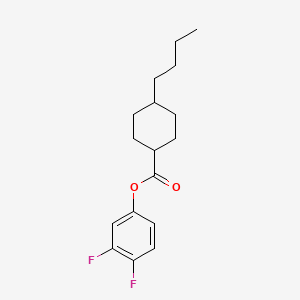
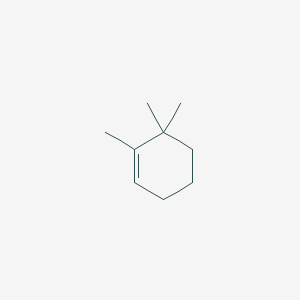
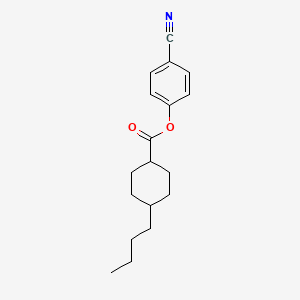

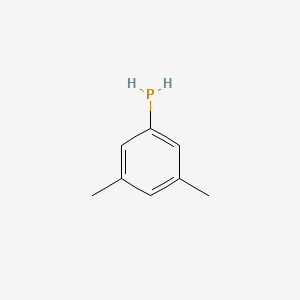
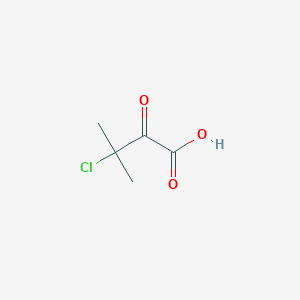
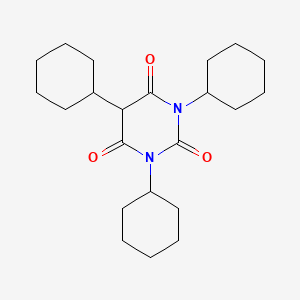
![6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one](/img/structure/B13800031.png)
